Propargyl-PEG1-acid: A Technical Guide for Researchers and Drug Development Professionals
Propargyl-PEG1-acid: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the heterobifunctional linker, Propargyl-PEG1-acid, detailing its chemical properties, core applications in bioconjugation and proteomics, and comprehensive experimental protocols.
Propargyl-PEG1-acid is a versatile, heterobifunctional crosslinker that has gained significant traction in the fields of chemical biology, drug discovery, and proteomics.[1][2] Its unique structure, featuring a terminal alkyne (propargyl group), a single polyethylene glycol (PEG) unit, and a carboxylic acid, provides researchers with a powerful tool for the precise covalent linkage of biomolecules.[3][4] The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid moiety allows for straightforward conjugation to primary amines through amide bond formation.[5][6] The short PEG spacer enhances aqueous solubility and provides flexibility to the resulting conjugate without adding significant steric bulk.[4]
This technical guide provides a comprehensive overview of Propargyl-PEG1-acid, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation and Proteolysis Targeting Chimera (PROTAC) synthesis, and visual representations of key workflows and signaling pathways.
Physicochemical Properties
A summary of the key quantitative data for Propargyl-PEG1-acid is presented in the table below. This information is crucial for experimental design, including calculating molar equivalents and ensuring the purity of starting materials.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₈O₃ | [7] |
| Molecular Weight | 128.13 g/mol | [7] |
| CAS Number | 55683-37-9 | [7] |
| Purity | ≥95% | [7] |
| Appearance | Liquid | [7] |
| Storage Temperature | -20°C | [7] |
Core Applications
The dual functionality of Propargyl-PEG1-acid makes it a valuable reagent for a variety of applications in biomedical research:
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Bioconjugation: The ability to orthogonally modify molecules is a cornerstone of bioconjugation. Propargyl-PEG1-acid can be used to link proteins, peptides, antibodies, and other biomolecules to various payloads, including fluorescent dyes, imaging agents, and therapeutic compounds.[6]
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PROTAC Synthesis: Propargyl-PEG1-acid is an ideal building block for the synthesis of PROTACs.[8][9] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's properties, such as length and hydrophilicity, are critical for the efficacy of the resulting PROTAC.[1]
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Surface Modification: The carboxylic acid group can be used to immobilize the linker onto amine-functionalized surfaces, while the propargyl group remains available for the subsequent attachment of other molecules via click chemistry.
Experimental Protocols
The following sections provide detailed methodologies for the two primary reactions involving Propargyl-PEG1-acid.
Protocol 1: Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of Propargyl-PEG1-acid to a primary amine-containing molecule using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
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Propargyl-PEG1-acid
-
Amine-containing molecule of interest
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other non-amine containing buffer (e.g., 100 mM carbonate/bicarbonate or 50 mM borate)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate Propargyl-PEG1-acid, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of Propargyl-PEG1-acid in anhydrous DMF or DMSO (e.g., 100 mM).
-
Prepare a stock solution of the amine-containing molecule in the appropriate buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of Propargyl-PEG1-acid:
-
In a reaction vial, combine Propargyl-PEG1-acid with a 1.5 to 2-fold molar excess of both EDC and NHS in Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the amine-containing molecule to the activated Propargyl-PEG1-acid solution. A 1.1 to 1.5-fold molar excess of the amine-containing molecule over the Propargyl-PEG1-acid is recommended.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the quenching solution and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by desalting, dialysis, or another appropriate chromatographic method.
-
Logical Workflow for Amide Bond Formation
Caption: Workflow for the EDC/NHS-mediated conjugation of Propargyl-PEG1-acid to a primary amine.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl group of a Propargyl-PEG1-acid conjugate and an azide-containing molecule.
Materials:
-
Propargyl-PEG1-acid conjugate
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Degassing equipment (optional, but recommended)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the propargyl-PEG1-acid conjugate and the azide-containing molecule in the reaction buffer.
-
Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).
-
Prepare a stock solution of THPTA in water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM) immediately before use.
-
-
Reaction Setup:
-
In a reaction vial, combine the propargyl-PEG1-acid conjugate and a 1.5 to 5-fold molar excess of the azide-containing molecule.
-
In a separate tube, pre-complex the copper by mixing the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used.
-
Add the CuSO₄/THPTA mixture to the reaction vial. The final concentration of copper is typically 50-250 µM.
-
-
Initiation of the Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove the catalyst and excess reagents.
-
Signaling Pathway of CuAAC Reaction
Caption: Simplified schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Application in PROTAC Synthesis: Ibrutinib-based BTK Degrader
Propargyl-PEG1-acid has been utilized in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK), a key protein in B-cell signaling.[8][9] A common strategy involves conjugating an Ibrutinib analogue (a BTK inhibitor) to a ligand for an E3 ligase, such as pomalidomide which binds to Cereblon (CRBN).
Experimental Workflow for Ibrutinib-based PROTAC Synthesis:
The synthesis of an Ibrutinib-based PROTAC using Propargyl-PEG1-acid typically follows a two-step process:
-
Amide Coupling: The carboxylic acid of Propargyl-PEG1-acid is coupled to an amine-functionalized pomalidomide derivative using EDC/NHS chemistry, as described in Protocol 1.
-
CuAAC Reaction: The resulting propargyl-functionalized pomalidomide is then "clicked" to an azide-modified Ibrutinib analogue via the CuAAC reaction, as detailed in Protocol 2.
PROTAC Synthesis Workflow
Caption: A two-step workflow for the synthesis of an Ibrutinib-based PROTAC using Propargyl-PEG1-acid.
Conclusion
Propargyl-PEG1-acid is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure and dual-functional nature allow for the precise and efficient construction of complex bioconjugates and targeted therapeutics like PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of Propargyl-PEG1-acid in a variety of research settings. As the field of targeted protein degradation and bioconjugation continues to evolve, the utility of such well-designed chemical linkers will undoubtedly continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
